1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
Properties
IUPAC Name |
1-ethyl-N-(4-fluorophenyl)-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-22-16-10-11-17(14-4-3-5-15(18(14)16)19(22)23)26(24,25)21-13-8-6-12(20)7-9-13/h3-11,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFMFRWLORNKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)F)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[cd]indole-6-Sulfonyl Chloride
The benzo[cd]indole core is synthesized via a Friedel-Crafts alkylation followed by cyclodehydration. Key steps include:
Procedure :
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Friedel-Crafts Acylation : Treatment of naphthalene with acetyl chloride in the presence of AlCl₃ yields 1-acetylnaphthalene.
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Nitration : Nitration at the 6-position using HNO₃/H₂SO₄ produces 6-nitro-1-acetylnaphthalene.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Diazotization and Sulfonation : The amine is diazotized (NaNO₂/HCl) and treated with SO₂/CuCl₂ to install the sulfonyl chloride group.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | AcCl, AlCl₃ | 0–5°C | 2 h | 85% |
| 2 | HNO₃, H₂SO₄ | 50°C | 4 h | 78% |
| 3 | H₂ (1 atm), Pd-C | RT | 6 h | 92% |
| 4 | NaNO₂, HCl, SO₂ | 0°C | 1 h | 65% |
N-Ethylation of the Indole Ring
Ethylation at the N1 position is achieved via alkylation of the indole nitrogen:
Procedure :
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Deprotonation : Treat benzo[cd]indole with NaH in dry THF.
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Alkylation : Add ethyl iodide (1.2 equiv) and stir at reflux for 12 h.
Optimization Insights :
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Excess ethyl iodide (≥1.5 equiv) leads to diethylated byproducts.
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Lower temperatures (0°C) reduce alkylation efficiency (<40%).
Sulfonamide Coupling with 4-Fluoroaniline
The sulfonyl chloride intermediate reacts with 4-fluoroaniline to form the final sulfonamide:
Procedure :
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Reaction : Combine benzo[cd]indole-6-sulfonyl chloride (1.0 equiv) and 4-fluoroaniline (1.1 equiv) in CH₂Cl₂.
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Base : Add pyridine (2.0 equiv) to scavenge HCl.
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Workup : Quench with H₂O, extract with CH₂Cl₂, and purify via silica gel chromatography.
Key Data :
-
Yield: 89% (white crystalline solid).
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Purity (HPLC): 98.5%.
Crystallization and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (4:1 v/v) to afford needle-like crystals.
Crystallography Data :
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.42 (s, 1H, SO₂NH), 8.12–7.98 (m, 3H, Ar-H), 7.65–7.60 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, NCH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₃).
FT-IR (KBr) :
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
A patent-disclosed method employs Suzuki-Miyaura coupling for functionalization:
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Borylation : Treat 6-bromobenzo[cd]indole with bis(pinacolato)diboron.
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Coupling : React with 4-fluoroaniline-derived boronic ester.
Limitations :
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Lower yield (72%) compared to classical sulfonylation.
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Requires expensive Pd catalysts.
Industrial-Scale Considerations
Cost-Effective Modifications
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Solvent Recycling : Ethanol recovery reduces waste.
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Catalyst Reuse : Pd-C from hydrogenation steps is reactivated via acid washing.
Challenges and Troubleshooting
Common Byproducts
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Diethylated Indole : Mitigated by controlling ethyl iodide stoichiometry.
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Sulfonate Esters : Formed via reaction with residual ethanol; minimized by rigorous drying.
Chemical Reactions Analysis
1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxo group to a hydroxyl group.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C19H15FN2O3S
- Molecular Weight : 370.4 g/mol
- CAS Number : 438488-70-1
Recent studies have highlighted the biological activity of this compound, particularly its role as an inhibitor of retinoic acid-related orphan receptor gamma (RORγ). RORγ is involved in various physiological processes, including immune response and inflammation. The inhibition of this receptor can lead to therapeutic effects in autoimmune diseases and certain cancers.
Key Findings from Research
- RORγ Inhibition : The compound has been identified as a potential RORγ antagonist, which could be beneficial in treating conditions like psoriasis and other inflammatory disorders. The structural characteristics of the compound allow it to effectively bind to the receptor, inhibiting its activity and downstream signaling pathways .
- Antifungal Activity : Some derivatives of this compound have shown promising antifungal properties. In vitro studies indicated that modifications to the sulfonamide group can enhance antifungal activity against various strains, suggesting a potential application in treating fungal infections .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that specific substitutions on the benzo[cd]indole core can significantly influence biological activity. For instance, the presence of fluorine atoms on the phenyl ring has been correlated with increased potency against certain targets .
Table 1: Summary of Biological Activities
Future Directions in Research
The exploration of this compound is still in its early stages, but several avenues for future research are evident:
- Optimization of Derivatives : Further chemical modifications could enhance selectivity and efficacy against specific targets.
- Clinical Trials : Given its promising preclinical results, advancing this compound into clinical trials could provide insights into its therapeutic potential and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will be crucial for understanding how it interacts with various cellular pathways.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is likely related to its ability to interact with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, and can modulate various signaling pathways . The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
TNF-α Inhibition
- S10 : IC₅₀ = 19.1 µM (2.2-fold more potent than parent compound EJMC-1). Enhanced activity attributed to naphthalene-induced hydrophobic interactions with TNF-α’s Tyr59 residue .
- 4e: IC₅₀ = 3.0 µM. The 1H-indol-6-yl group introduces an additional H-bond donor, improving binding affinity .
- Target Compound : The 4-fluorophenyl group may engage in halogen bonding with TNF-α’s hydrophobic pocket, though experimental validation is needed.
RORγ Inhibition
- Zhang et al. (2014) Derivatives: Demonstrated RORγ inverse agonism (IC₅₀ ~ low micromolar) for treating autoimmune diseases. Substituents like aminonaphthalene (e.g., 4a, 4b) improved selectivity over other nuclear receptors .
mPTPB Inhibition
- Compound 47 (2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analog): Noncompetitive inhibitor of mPTPB (Ki = 1.1 µM) with >30-fold selectivity over human PTPs. The sulfonamide moiety is critical for blocking bacterial phosphatase activity .
Structure-Activity Relationships (SAR)
- Hydrophobic Groups : Naphthalene (S10) and tetrahydronaphthalene (4c) substituents enhance TNF-α binding via π-π stacking and van der Waals interactions .
- Polar Groups: Amino (4b) and indolyl (4e) groups introduce H-bond donors/acceptors, improving potency against TNF-α and RORγ .
- Halogenation : The 4-fluoro group in the target compound may increase membrane permeability and target affinity due to fluorine’s electronegativity and small atomic radius .
Molecular Docking Insights
- TNF-α Binding : Docking studies (Glide/AutoDock Vina) reveal that S10 and 4e occupy a hydrophobic pocket near TNF-α’s dimer interface, with key interactions at Tyr59, Leu57, and Tyr151 .
- RORγ Binding: Analogous derivatives bind to RORγ’s orthosteric site, displacing endogenous ligands like cholesterol. The sulfonamide group stabilizes interactions with Arg367 and Gln369 .
Biological Activity
The compound 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is part of a class of sulfonamide derivatives that have garnered attention for their potential biological activities, particularly as inhibitors of various targets involved in inflammatory and cancer pathways. This article aims to provide an in-depth examination of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 438488-70-1 |
| Molecular Formula | C19H15FN2O3S |
| Molar Mass | 370.4 g/mol |
Structural Characteristics
The compound features a complex structure that includes a benzo[cd]indole core, which is known for its pharmacological significance. The presence of a fluorine atom and a sulfonamide group contributes to its potential biological activity.
Research indicates that sulfonamide derivatives, including this compound, may act as inhibitors of various biological pathways. Notably, studies have shown that compounds with similar structures can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation and cancer progression. For instance, analogs of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide demonstrated significant TNF-α inhibition with IC50 values as low as 3 μM, indicating strong potential for therapeutic applications in inflammatory diseases and cancers .
Case Studies and Research Findings
- Inhibition of TNF-α : A study demonstrated that the compound's analogs could effectively reduce TNF-α binding with its receptor using surface plasmon resonance (SPR) assays. The most potent analog showed a binding affinity significantly higher than previously reported compounds .
- Anti-Cancer Potential : In vitro studies have indicated that compounds derived from the benzo[cd]indole scaffold can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, bromodomain-containing protein 4 (BRD4) inhibitors have shown promise in reducing tumor growth and enhancing apoptosis in various cancer models .
- Anti-Virulence Activity : Another area of interest is the potential anti-virulence properties of this compound against bacterial toxins. Research has highlighted that certain analogs can inhibit the activity of mono-ADP-ribosyltransferase toxins, which are critical for bacterial pathogenicity .
Comparative Analysis with Other Compounds
To understand the efficacy of This compound , it is useful to compare its activity with other known inhibitors.
Q & A
Q. What are the key considerations for synthesizing 1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with high purity?
The synthesis involves multi-step pathways, including sulfonylation, alkylation, and cyclization. Critical factors include:
- Reaction Conditions : Use of THF or CH₂Cl₂ as solvents, TFA for deprotection, and catalysts like NaH for alkylation (e.g., 4-fluorophenyl group introduction) .
- Purification : Silica gel column chromatography (eluting with EtOAC/petroleum ether) and vacuum distillation to isolate intermediates. Final purity is confirmed via 1H/13C NMR (e.g., δ 7.24–7.76 ppm for aromatic protons) and HRMS (e.g., m/z 440.49 calculated for C₂₃H₂₁FN₂O₄S) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical Techniques :
- NMR : Aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂), and sulfonamide (δ 3.1–3.3 ppm for NH) .
- HRMS/ESI-MS : Molecular ion peaks matching theoretical values (e.g., m/z 415.51 for C₂₁H₂₅N₃O₄S) .
- Elemental Analysis : Confirmation of C, H, N, S content (e.g., C: 60.8%, H: 5.1%, N: 9.9%) .
Q. What in vitro assays are used to screen for biological activity?
- Enzyme Inhibition Assays : Measure Ki values using lumazine synthase (e.g., Ki = 70 μM for M. tuberculosis inhibition) or mPTPB (Ki = 1.1 μM for noncompetitive inhibition) .
- SPR (Surface Plasmon Resonance) : Quantify binding affinity to targets like TNF-α (e.g., IC₅₀ = 42 μM) .
- Cellular Assays : NF-κB reporter assays to assess anti-inflammatory activity .
Advanced Research Questions
Q. How can computational methods like molecular docking optimize the compound’s inhibitory activity?
Q. What strategies address discrepancies in inhibitory potency across studies?
- Assay Variability : Compare enzyme sources (e.g., recombinant vs. native mPTPB) and buffer conditions (pH 7.4 vs. 6.8) .
- Structural Modifications : Introduce phosphate groups (e.g., compound 38 with Ki = 38 μM vs. parent Ki = 70 μM) to enhance binding .
- Orthogonal Validation : Cross-validate SPR data (e.g., KD = 1.8 μM) with cellular NF-κB assays .
Q. How are structure-activity relationship (SAR) studies conducted for this compound?
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Substituent Variation :
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Statistical Modeling : QSAR analysis using logP and polar surface area (PSA) to predict bioavailability (e.g., PSA < 90 Ų for CNS penetration) .
Data Contradiction Analysis
Q. How to resolve conflicting data on selectivity for mPTPB vs. other phosphatases?
- Selectivity Profiling : Test against a panel of phosphatases (e.g., PTP1B, SHP2) using fluorescence-based assays. Compound 47 shows >30-fold selectivity for mPTPB .
- Crystallography : Resolve co-crystal structures (PDB: 6FF) to identify unique binding pockets (e.g., hydrophobic cleft in mPTPB absent in human analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
